2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane
Overview
Description
2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane, also known as decyl-18-crown-6, is a crown ether with the molecular formula C22H44O6. Crown ethers are a class of cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, particularly alkali and alkaline earth metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of a base such as potassium hydroxide. This reaction forms the 18-crown-6 structure, which can then be alkylated with decyl bromide to introduce the decyl group .
Industrial Production Methods
Industrial production of crown ethers like this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Participates in redox reactions under specific conditions.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as potassium chloride or sodium chloride in nonpolar solvents.
Substitution: Uses reagents like alkyl halides under basic conditions.
Oxidation and Reduction: Requires oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, complexation with potassium ions forms a stable potassium-crown ether complex .
Scientific Research Applications
2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst to facilitate reactions between ionic and non-ionic species.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form complexes with various ions.
Industry: Utilized in the extraction and separation of metal ions from mixtures
Mechanism of Action
The mechanism of action of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane involves the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the metal ion, effectively encapsulating it within the ring structure. This complexation can alter the solubility and reactivity of the metal ion, facilitating various chemical processes .
Comparison with Similar Compounds
Similar Compounds
18-Crown-6: The parent compound without the decyl group.
Dicyclohexano-18-crown-6: A derivative with cyclohexane rings.
Benzo-18-crown-6: A derivative with benzene rings
Uniqueness
2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to the presence of the decyl group, which enhances its solubility in nonpolar solvents and modifies its complexation properties compared to other crown ethers .
Properties
IUPAC Name |
2-decyl-1,4,7,10,13,16-hexaoxacyclooctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-22-21-27-18-17-25-14-13-23-11-12-24-15-16-26-19-20-28-22/h22H,2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGGFNZADNMHNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1COCCOCCOCCOCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378773 | |
Record name | 2-decyl-1,4,7,10,13,16-hexaoxacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60742-60-1 | |
Record name | 2-decyl-1,4,7,10,13,16-hexaoxacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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